

# D942 Compound: A Technical Review of its Role in Cellular Stress Response

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## Compound of Interest

Compound Name: D942

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

The **D942** compound, a furancarboxylic acid derivative, has emerged as a significant modulator of cellular stress responses. Identified as an indirect activator of AMP-activated protein kinase (AMPK) and an inhibitor of NAD(P)H dehydrogenase [quinone] 1 (NQO1), **D942** has demonstrated a notable biological effect in enhancing desiccation tolerance in the tardigrade *Hypsibius exemplaris*. This technical guide provides a comprehensive review of the existing literature on the **D942** compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of cellular biology, pharmacology, and drug development.

## Introduction

The **D942** compound is a small molecule characterized as a furancarboxylic acid derivative. Its primary known biological activities include the indirect activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and the inhibition of NAD(P)H dehydrogenase [quinone] 1 (NQO1), an enzyme involved in detoxification and redox cycling. The most well-documented effect of **D942** is its ability to confer enhanced resistance to desiccation in the anhydrobiotic tardigrade, *Hypsibius exemplaris*. This observation has spurred interest in its mechanism of action and potential applications in modulating cellular resilience to environmental stressors.

## Physicochemical Properties

While the exact chemical structure of the **D942** compound is not widely published in readily accessible literature, it is described as a furancarboxylic acid derivative. One source lists a molecular weight of 368.40 g/mol for a compound referred to as "AMPK activator **D942**".<sup>[1]</sup> Further investigation is required to definitively ascertain its complete structural and chemical properties.

## Mechanism of Action and Signaling Pathways

The **D942** compound exerts its biological effects through a multi-faceted mechanism primarily involving the modulation of key cellular signaling pathways related to stress response and metabolism.

### Indirect Activation of AMPK

**D942** acts as an indirect activator of AMPK.<sup>[2]</sup> Unlike direct activators that bind to the AMPK complex, indirect activators typically function by increasing the cellular AMP:ATP ratio, which is a primary signal for AMPK activation. The inhibition of mitochondrial complex I (NQO1) by **D942** is a plausible mechanism for altering the cellular energy status and subsequently activating AMPK.

### Inhibition of NQO1

**D942** is also an inhibitor of NQO1, a cytosolic flavoenzyme that catalyzes the two-electron reduction of quinones and other electrophilic compounds. By inhibiting NQO1, **D942** may influence cellular redox homeostasis and downstream signaling events.

## Downstream Effects in *Hypsibius exemplaris*

In the tardigrade *Hypsibius exemplaris*, treatment with **D942** leads to a series of molecular changes that culminate in increased desiccation tolerance. Proteomic analyses have revealed the following key alterations:

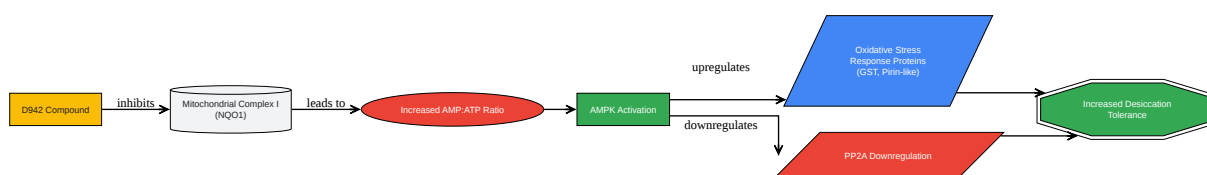
- **Upregulation of Oxidative Stress Response Proteins:** **D942** treatment results in the increased abundance of putative glutathione S-transferase and pirin-like protein, both of which are associated with the cellular response to oxidative stress.

- Downregulation of Serine/Threonine-Protein Phosphatase 2A (PP2A): The compound causes a decrease in the levels of the 65-kDa regulatory subunit A alpha isoform of PP2A. This is noteworthy as PP2A activity has been suggested to be a requisite for successful anhydrobiosis in this organism.

The interplay of these molecular events suggests that **D942** pre-conditions the tardigrade to better withstand the stresses of desiccation.

## Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of the **D942** compound based on the available literature.



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Proposed signaling pathway of the **D942** compound.

## Quantitative Data

The available literature provides limited but important quantitative data regarding the effects of the **D942** compound.

Parameter	Organism/System	Value/Effect	Reference
Biological Effect	Hypsibius exemplaris	Pre-treatment with D942 significantly improved desiccation tolerance.	
Protein Upregulation	Hypsibius exemplaris	Upregulation of putative glutathione S-transferase and pirin-like protein upon D942 treatment. Specific fold-change values are not provided in the abstract.	
Protein Downregulation	Hypsibius exemplaris	Downregulation of serine/threonine-protein phosphatase 2A (PP2A) 65-kDa regulatory subunit A alpha isoform upon D942 treatment. Specific fold-change values are not provided in the abstract.	
Molecular Weight	N/A	368.40 g/mol for a compound identified as "AMPK activator D942".	<a href="#">[1]</a>

## Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. While the full experimental details are likely contained within the primary research

articles, this section outlines the general methodologies that would have been employed to study the effects of the **D942** compound.

## Tardigrade Culture and Treatment

- **Organism:** *Hypsibius exemplaris* would be cultured under standard laboratory conditions.
- **Compound Administration:** **D942** would be dissolved in an appropriate solvent and added to the tardigrade culture medium at a specific concentration and for a defined duration prior to the induction of desiccation.

## Desiccation Tolerance Assay

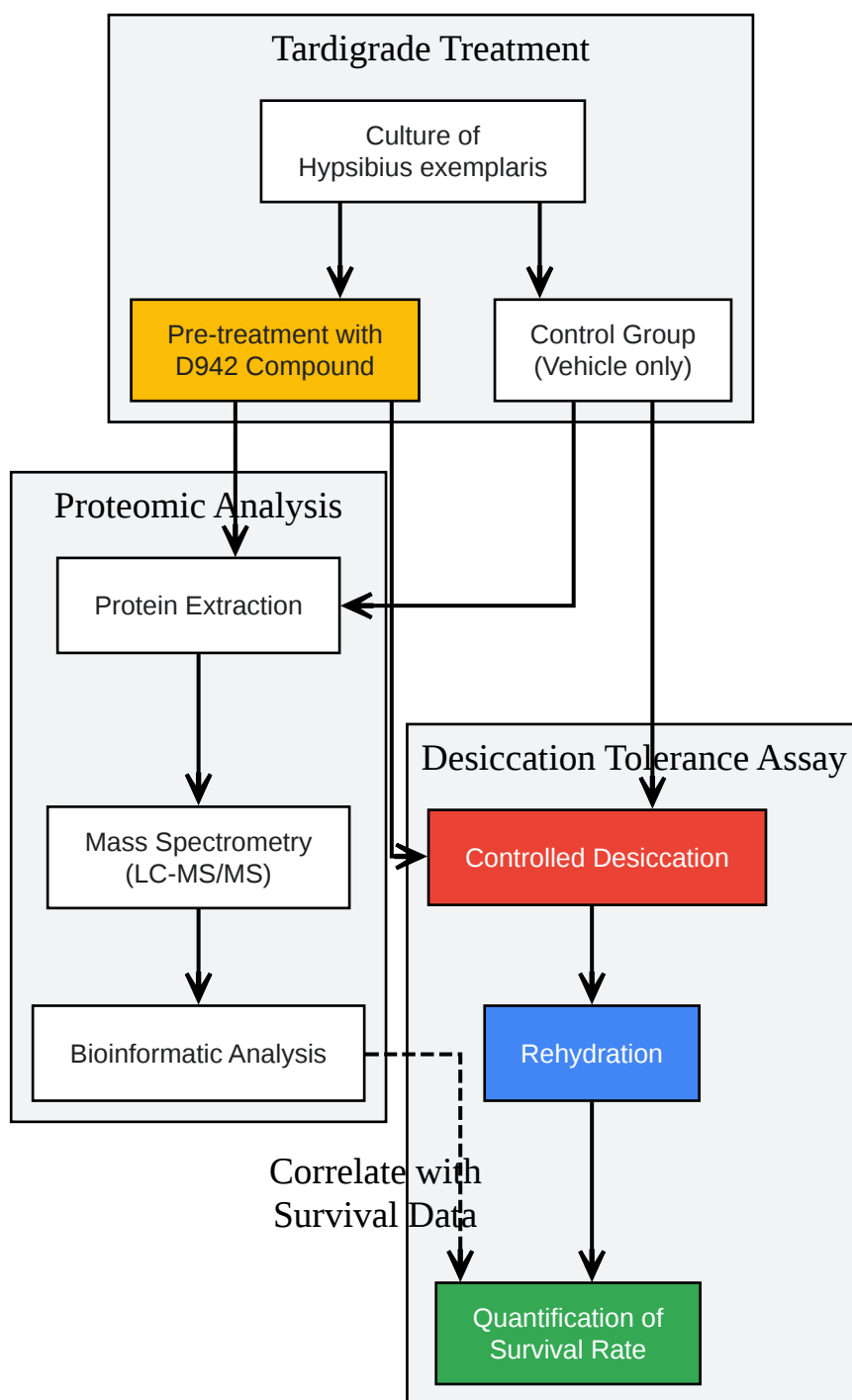
- **Induction of Anhydrobiosis:** Following pre-treatment with **D942**, tardigrades would be subjected to a controlled desiccation protocol.
- **Rehydration and Survival Assessment:** After a set period of desiccation, the tardigrades would be rehydrated, and the survival rate would be quantified and compared to control groups.

## Proteomic Analysis

- **Sample Preparation:** Protein extracts would be prepared from both **D942**-treated and control tardigrades.
- **Mass Spectrometry:** The protein samples would be analyzed by mass spectrometry (e.g., LC-MS/MS) to identify and quantify the relative abundance of proteins.
- **Data Analysis:** Bioinformatic tools would be used to identify proteins that are significantly upregulated or downregulated in response to **D942** treatment.

## Experimental Workflow Diagram

The following diagram illustrates a logical workflow for investigating the effects of the **D942** compound on tardigrade desiccation tolerance.



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Experimental workflow for studying the **D942** compound.

## Conclusion and Future Directions

The **D942** compound represents a promising pharmacological tool for dissecting the molecular mechanisms of cellular stress tolerance. Its dual activity as an indirect AMPK activator and NQO1 inhibitor positions it at a critical nexus of metabolic and redox signaling. The initial findings in *Hypsibius exemplaris* provide a strong foundation for further research.

Future investigations should focus on:

- Elucidating the precise chemical structure of **D942**.
- Determining its pharmacokinetic and pharmacodynamic properties in various model systems.
- Conducting dose-response studies to establish effective concentrations and potential toxicity.
- Exploring its effects in other models of cellular stress, such as ischemia-reperfusion injury and neurodegenerative diseases.
- Investigating its potential as a lead compound for the development of novel therapeutics aimed at enhancing cellular resilience.

A more in-depth understanding of the **D942** compound and its biological activities will undoubtedly contribute to the advancement of our knowledge in cellular physiology and may pave the way for new therapeutic strategies.

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## References

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